1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone
CAS No.: 1170532-60-1
Cat. No.: VC5131508
Molecular Formula: C16H22N4O2
Molecular Weight: 302.378
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170532-60-1 |
|---|---|
| Molecular Formula | C16H22N4O2 |
| Molecular Weight | 302.378 |
| IUPAC Name | 1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-ethoxyethanone |
| Standard InChI | InChI=1S/C16H22N4O2/c1-2-22-12-16(21)20-9-7-19(8-10-20)11-15-17-13-5-3-4-6-14(13)18-15/h3-6H,2,7-12H2,1H3,(H,17,18) |
| Standard InChI Key | SVFSMQOZDMVHKP-UHFFFAOYSA-N |
| SMILES | CCOCC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
Introduction
Potential Applications
Compounds with benzimidazole and piperazine moieties have been explored for various therapeutic applications:
-
Antimicrobial Activity: Benzimidazole derivatives are recognized for their antimicrobial properties, which could be beneficial in developing new antibacterial agents .
-
Solubility Enhancement: The inclusion of a piperazine ring can improve the aqueous solubility of compounds, making them more suitable for pharmaceutical formulations .
-
Metabolic Stability: The ethoxyethanone part may influence the compound's metabolic stability, potentially affecting its pharmacokinetic profile.
Synthesis and Characterization
The synthesis of such compounds typically involves multiple steps, including the formation of the benzimidazole and piperazine rings, followed by their coupling. Characterization involves spectroscopic techniques like NMR and mass spectrometry to confirm the structure.
| Step | Description |
|---|---|
| 1. Formation of Benzimidazole | Synthesis from appropriate precursors. |
| 2. Piperazine Ring Formation | Often involves reaction with a suitable alkylating agent. |
| 3. Coupling Reaction | Linking the benzimidazole and piperazine moieties. |
| 4. Characterization | Use of NMR, MS, and other spectroscopic methods. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume